![molecular formula C9H9ClN2 B2363887 6-氯-2-乙基-1H-苯并[d]咪唑 CAS No. 34569-15-8](/img/structure/B2363887.png)

6-氯-2-乙基-1H-苯并[d]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

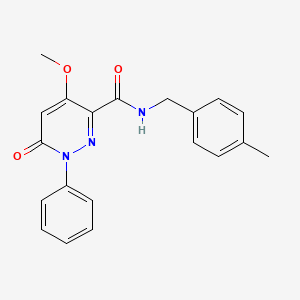

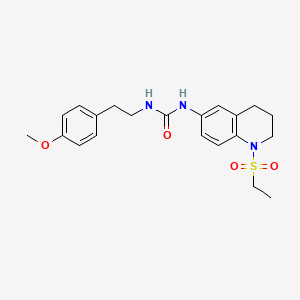

“6-Chloro-2-ethyl-1H-benzo[d]imidazole” is a chemical compound with the CAS Number: 34569-15-8 . It has a molecular weight of 180.64 . It is a solid substance that should be stored in a dry room at normal temperature .

Synthesis Analysis

Imidazole, the core structure of “6-Chloro-2-ethyl-1H-benzo[d]imidazole”, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties and is highly soluble in water and other polar solvents . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

Molecular Structure Analysis

The linear formula of “6-Chloro-2-ethyl-1H-benzo[d]imidazole” is C9H9ClN2 . It contains a benzimidazole core, which is a fused benzene and imidazole ring, with a chlorine atom at the 6th position and an ethyl group at the 2nd position .

Chemical Reactions Analysis

Imidazole, the core structure of “6-Chloro-2-ethyl-1H-benzo[d]imidazole”, has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

Physical and Chemical Properties Analysis

“6-Chloro-2-ethyl-1H-benzo[d]imidazole” is a solid substance . It should be stored in a dry room at normal temperature .

科学研究应用

医药:抗菌应用

6-氯-2-乙基-1H-苯并[d]咪唑因其抗菌特性在医药领域显示出巨大潜力。 包括该化合物在内的咪唑衍生物被报道具有广泛的生物活性,例如抗菌和抗真菌作用 。 这使得它们成为开发治疗传染病的新型药物的宝贵资源,特别是在抗生素耐药性日益增长的时代。

农业:杀虫剂开发

在农业领域,6-氯-2-乙基-1H-苯并[d]咪唑的抗菌特性可以用来开发杀虫剂。 它对多种病原体的功效可以帮助保护作物免受病害,从而减少作物损失,提高粮食安全 .

工业:化学合成

6-氯-2-乙基-1H-苯并[d]咪唑的工业应用包括用作化学合成中的中间体。 它的结构在合成取代咪唑(日常应用中功能分子的组成部分)过程中形成键合的关键 .

环境科学:污染物处理

该化合物的反应性和修饰潜力使其成为环境应用的候选者,例如用于处理污染物。 它与各种物质相互作用的能力可用于分解或去除环境中有害化学物质的工艺 .

材料科学:先进材料制造

在材料科学中,6-氯-2-乙基-1H-苯并[d]咪唑可以促进先进材料的开发。 它的分子结构可以掺入聚合物或涂层中,以赋予特定的化学性质,例如提高抗降解性或增强结合能力 .

生物化学:酶抑制

6-氯-2-乙基-1H-苯并[d]咪唑的生物化学应用意义重大,特别是在酶抑制研究中。 它的结构使它能够与酶相互作用,可能抑制其活性。 这种特性在设计靶向特定生化途径的药物中很有用 .

安全和危害

未来方向

The future directions of “6-Chloro-2-ethyl-1H-benzo[d]imidazole” and its derivatives could involve further exploration of their broad range of chemical and biological properties . They could be developed into new drugs to overcome the increasing public health problems due to antimicrobial resistance .

属性

IUPAC Name |

6-chloro-2-ethyl-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXMQUWDZVRMJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1)C=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(5-Bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2363804.png)

![1-(7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2363807.png)

![3-[5-Methyl-2-(phenylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid](/img/structure/B2363808.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2363811.png)

![N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2363820.png)

![4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol](/img/structure/B2363822.png)

![S-ethyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamothioate](/img/structure/B2363823.png)